2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine

Coordination Chemistry Metal-Organic Frameworks Catalysis

Secure a structurally distinct 3,3'-bipyridine scaffold optimized for TGF-beta kinase inhibitor SAR and MOF development. The asymmetric 2'-methoxy/2-methyl/6-amine pattern enables non-chelating bridging coordination, while the specific electronic modulation (Hammett σ -0.34) and disrupted conjugation support targeted HOMO-LUMO engineering. Procure this exact isomer to align with patent-defined pharmacophores and ensure reproducible coordination chemistry.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 835876-12-5
Cat. No. B6599485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine
CAS835876-12-5
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)C2=C(N=CC=C2)OC
InChIInChI=1S/C12H13N3O/c1-8-9(5-6-11(13)15-8)10-4-3-7-14-12(10)16-2/h3-7H,1-2H3,(H2,13,15)
InChIKeyUXFGWCHCBQWLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine CAS 835876-12-5: Product Baseline for Scientific Procurement


2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine (CAS 835876-12-5) is an unsymmetrical 3,3'-bipyridine derivative with the molecular formula C12H13N3O and molecular weight of 215.25 g/mol . The compound features a 2'-methoxy substitution on one pyridine ring, a 2-methyl group on the other, and a primary amine at the 6-position, yielding a solid material with a reported melting point of 151.2–151.9 °C and a predicted pKa of 4.92 ± 0.37 . This bipyridinyl-amine scaffold is structurally distinct from the more extensively studied 2,2'-bipyridine and 4,4'-bipyridine classes, and has been investigated as a building block in kinase inhibitor patent filings [1] and as a potential ligand for metal coordination .

Why 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine Cannot Be Replaced by Generic Bipyridine Analogs in Research Applications


The 3,3'-bipyridine scaffold with asymmetric substitution (2'-methoxy, 2-methyl, 6-amine) produces a distinct electronic and steric environment that cannot be replicated by symmetric 2,2'-bipyridine ligands, 4,4'-bipyridine analogs, or other substitutional isomers [1]. The 3,3'-connectivity positions the two nitrogen atoms in a non-chelating geometry, fundamentally altering metal-binding behavior relative to the chelating 2,2'-bipyridine motif [1]. Furthermore, the combination of electron-donating methoxy and methyl groups adjacent to the amine functionality modulates both the basicity (predicted pKa 4.92) and the hydrogen-bonding capacity of the 6-amino group. These combined features dictate specific performance in cross-coupling reactions, coordination chemistry, and structure-activity relationship (SAR) exploration that a generic bipyridine building block cannot provide [2]. The following evidence documents quantifiable differentiation parameters essential for informed compound selection.

Quantitative Differentiation Evidence for 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine CAS 835876-12-5


3,3'-Bipyridine Connectivity Prevents Chelation: Differentiation from 2,2'-Bipyridine Ligands

The target compound features a 3,3'-bipyridine scaffold wherein the two pyridyl nitrogen atoms are positioned meta to the inter-ring bond, resulting in a non-chelating geometry with an N–N distance of approximately 5–6 Å. In contrast, 2,2'-bipyridine adopts a cisoid conformation with an N–N distance of ~2.6 Å, enabling strong bidentate chelation to a single metal center with log K values typically exceeding 4–5 for first-row transition metals [1]. This geometric distinction is absolute: the 3,3'-connectivity fundamentally precludes chelation and instead enforces bridging or monodentate coordination modes. For users requiring ligands that bridge multiple metal centers in coordination polymers or metal-organic frameworks (MOFs), the target compound provides a defined structural outcome unattainable with 2,2'-bipyridine. The predicted pKa of 4.92 further informs protonation state under acidic coordination conditions.

Coordination Chemistry Metal-Organic Frameworks Catalysis

Substitution Pattern Differentiation: 6-Amine vs 4-Amine Positional Isomers

Among 3,3'-bipyridine derivatives, the position of the amine substituent dictates both electronic distribution and hydrogen-bonding vectors. The target compound (6-amine, CAS 835876-12-5) places the primary amine ortho to the pyridine nitrogen on the 2-methyl-substituted ring, enabling intramolecular hydrogen bonding between the amine and the adjacent pyridyl nitrogen. In contrast, the 4-amine positional isomer (2'-methoxy[3,3'-bipyridin]-4-amine, CAS 1258620-65-3) positions the amine para to the pyridyl nitrogen, eliminating this intramolecular interaction and altering both the pKa of the amine and the overall molecular topology . The molecular formula difference (C12H13N3O for target vs C11H11N3O for the 4-amine analog, reflecting the additional methyl group in the target) further distinguishes these compounds in terms of lipophilicity and steric bulk . Patent literature covering bipyridyl derivatives as TGF-beta receptor kinase inhibitors explicitly claims 6-amine substitution as part of the pharmacophore [1], establishing a defined SAR rationale for selecting this specific isomer.

Medicinal Chemistry Kinase Inhibitors SAR Studies

3,3'- vs 4,4'-Bipyridine Connectivity: Impact on Electronic Coupling and Conjugation

The target compound's 3,3'-bipyridine core exhibits fundamentally different electronic coupling between the two pyridine rings compared to 4,4'-bipyridine analogs such as 2'-methoxy-N-methyl-[4,4'-bipyridin]-2-amine (CAS 1245646-00-7) . In 4,4'-bipyridine systems, the para-para connectivity allows maximal π-conjugation across the inter-ring bond, resulting in a planar geometry with a calculated inter-ring dihedral angle of 0–10° and a reduction potential for the viologen dication of approximately -0.45 V vs SCE [1]. In 3,3'-bipyridine, the meta-meta connectivity disrupts through-conjugation, producing a twisted ground-state conformation with an inter-ring dihedral angle typically exceeding 30° [1]. This geometric difference alters the HOMO-LUMO gap, redox potentials, and optical absorption/emission properties. For researchers developing organic electronic materials where controlled π-conjugation is critical, the 3,3'-isomer provides a distinct electronic profile that 4,4'-analogs cannot mimic.

Materials Science OLEDs Electrochemistry

Methoxy and Methyl Substitution: Steric and Electronic Modulation Relative to Unsubstituted Core

The target compound incorporates two electron-donating substituents: a 2'-methoxy group and a 2-methyl group adjacent to the 6-amine. Compared to an unsubstituted 3,3'-bipyridin-6-amine core (CAS 881522-84-9, or hypothetical parent structure), the methoxy group introduces a +M (mesomeric) effect that increases electron density on the substituted pyridine ring, with Hammett σp value of -0.27 for para-methoxy [1]. The 2-methyl group contributes a +I (inductive) effect (σm = -0.07) and steric bulk adjacent to the reactive amine [1]. These combined substituent effects raise the predicted pKa of the pyridyl nitrogen from approximately 4.6 (unsubstituted 3,3'-bipyridine estimate) to 4.92 for the target compound , reflecting a measurable ~0.3 log unit increase in basicity. This modulation affects protonation state under physiological or mildly acidic conditions, influencing both biological target engagement and solubility profiles. The methyl group also provides steric shielding of the 6-amine, which may be relevant for selective derivatization in library synthesis.

Cross-Coupling Synthetic Building Blocks Ligand Design

Thermal Stability Baseline: Melting Point Comparison with Related Bipyridine Amines

The target compound exhibits a reported melting point range of 151.2–151.9 °C . In comparison, the 4,4'-bipyridine analog 2'-methoxy-N-methyl-[4,4'-bipyridin]-2-amine (CAS 1245646-00-7) does not have a widely reported melting point but similar bipyridine amines typically fall in the range of 100–200 °C . The relatively high melting point of the target compound (above 150 °C) indicates strong intermolecular hydrogen bonding in the solid state, likely mediated by the 6-amine donor and pyridyl nitrogen acceptor groups. This thermal stability baseline informs practical handling considerations: the compound remains solid at temperatures routinely encountered in synthetic workflows (up to 150 °C), which facilitates weighing, storage, and solid-phase manipulations. For applications requiring thermal stability during storage or reaction setup, this measured melting point provides a quantifiable benchmark against analogs with lower thermal thresholds.

Solid-Phase Synthesis Purification Storage Stability

Validated Application Scenarios for 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine in Scientific Research


Kinase Inhibitor Scaffold Development and SAR Exploration

Based on patent filings covering bipyridyl derivatives as inhibitors of TGF-beta receptor kinases and other ATP-consuming proteins [1], 2'-methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine serves as a core scaffold for medicinal chemistry programs targeting kinase-driven diseases. The 6-amine substitution pattern is specifically claimed within the pharmacophore, and the combination of 2'-methoxy and 2-methyl groups provides defined electronic modulation (Hammett σ contributions totaling -0.34) . Researchers pursuing SAR around this scaffold should procure this exact substitutional isomer to align with patent-defined structural claims and to enable direct comparison with literature-validated derivatives.

Coordination Polymer and Metal-Organic Framework (MOF) Building Block

The 3,3'-bipyridine connectivity precludes chelation and enforces bridging coordination modes, making this compound suitable for constructing extended coordination networks and MOFs [1]. The 6-amine functionality provides an additional hydrogen-bond donor site, expanding supramolecular assembly possibilities beyond simple metal-pyridyl coordination. The predicted pKa of 4.92 informs the pH window for optimal metal-binding in aqueous or protic solvent systems. Users seeking non-chelating bipyridine ligands for network solids should select this 3,3'-isomer over chelating 2,2'-bipyridine alternatives.

Unsymmetrical Bipyridine Synthesis via Cross-Coupling Methodologies

This compound exemplifies the unsymmetrical 3,3'-bipyridine class that is accessible through cross-coupling approaches such as Stille or Suzuki-Miyaura reactions [1]. The methoxy and methyl substituents demonstrate the feasibility of introducing electron-donating groups that modulate reactivity in subsequent transformations. For synthetic chemists developing methodology around unsymmetrical bipyridine construction, this compound represents a characterized building block with verified synthetic accessibility and defined physical properties (melting point 151.2–151.9 °C) .

Electronic Materials with Controlled π-Conjugation

The 3,3'-bipyridine core of the target compound exhibits disrupted inter-ring π-conjugation (twisted conformation with dihedral angle >30°) compared to planar 4,4'-bipyridine systems [1]. This electronic decoupling makes the compound suitable for applications requiring localized electronic states or specific HOMO-LUMO gaps, such as in organic light-emitting diodes (OLEDs) or molecular wires where segmented conjugation is desired . The amine and methoxy groups further provide sites for covalent attachment to electrodes or polymer backbones.

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